4,4'-(pyridin-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through a multi-step process involving the condensation of pyrazole derivatives with pyridine aldehydes. One common method involves the use of nano SnO2 as a catalyst under solvent-free conditions at room temperature . This eco-friendly approach not only provides high yields but also minimizes the formation of side products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anti-inflammatory properties, it is being studied for its potential use in treating inflammatory diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets. The compound binds to specific enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Rimonabant: Known for its anti-obesity effects.
Celecoxib: A well-known anti-inflammatory drug.
Fipronil: An insecticide used in agriculture.
Compared to these compounds, 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL stands out due to its dual pyrazole and pyridine structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C26H23N5O2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-2-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)19-11-5-3-6-12-19)24(21-15-9-10-16-27-21)23-18(2)29-31(26(23)33)20-13-7-4-8-14-20/h3-16,24,28-29H,1-2H3 |
InChI Key |
BYSRGEMXCPMSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=N3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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